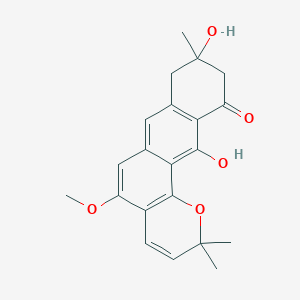
Vismione B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vismione B is a natural product found in Cratoxylum sumatranum, Cratoxylum cochinchinense, and other organisms with data available.
Applications De Recherche Scientifique
Antiprotozoal Activity
Vismione B has shown promising results in antiprotozoal activity. It exhibited a broad range of antiprotozoal activities against Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum. In a study, this compound interfered with Trypanosoma cruzi infection in Vero cells and human stem cell-derived cardiomyocytes, indicating its potential as a lead molecule for treatment development for Chagas disease (Sass et al., 2019). Another study highlighted its activity against the human malaria parasite Plasmodium falciparum, suggesting its use as a potent antimalarial (François et al., 1999).
Antimicrobial and Antifungal Effects
This compound has demonstrated effectiveness against various microorganisms. Research on Vismia species identified this compound as one of the active constituents with cytotoxic activity, indicating its potential in treating infections (Hussein et al., 2003). Additionally, the anti-virulence effect of Vismia guianensis against Candida albicans and Candida glabrata was notable, with vismione D (structurally related to this compound) showing promising antifungal activity (Motta et al., 2022).
Cytotoxic Properties
Several studies have explored the cytotoxic properties of this compound. It showed high activity against Plasmodium falciparum and was identified as a potent agent against human small cell lung cancer cell lines (Laphookhieo et al., 2009). Furthermore, this compound and related compounds have been studied for their potential as scaffolds for the development of new antibiotics against Gram-positive bacteria (Casciaro et al., 2022).
Propriétés
Formule moléculaire |
C21H22O5 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
9,12-dihydroxy-5-methoxy-2,2,9-trimethyl-8,10-dihydronaphtho[6,7-h]chromen-11-one |
InChI |
InChI=1S/C21H22O5/c1-20(2)6-5-13-15(25-4)8-11-7-12-9-21(3,24)10-14(22)16(12)18(23)17(11)19(13)26-20/h5-8,23-24H,9-10H2,1-4H3 |
Clé InChI |
RUKXXSDGTORZFO-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C(CC(CC4=O)(C)O)C=C3C=C2OC)O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C3=C(C4=C(CC(CC4=O)(C)O)C=C3C=C2OC)O)C |
Synonymes |
vismione B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


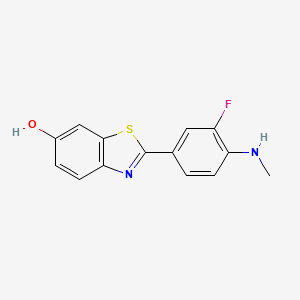
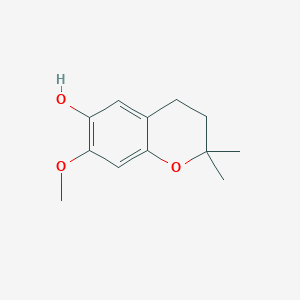
![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
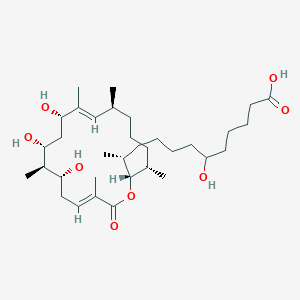
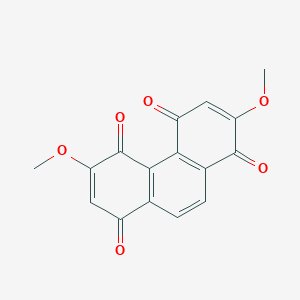

![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
![[(8R,9S,10R,13S,14S,17R)-6-[(dimethylamino)methyl]-3-ethoxy-17-(2-fluoroacetyl)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1248484.png)
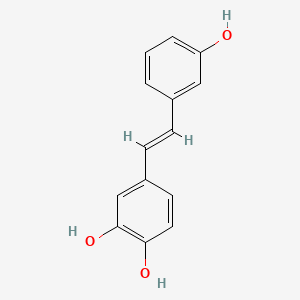
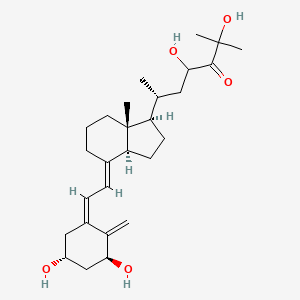
![Phenol, 4-[bis(2-iodoethyl)amino]-](/img/structure/B1248487.png)



